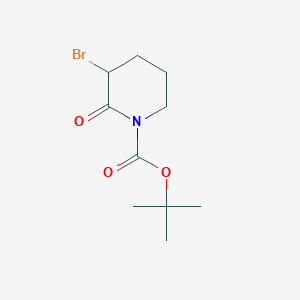

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHKGYXQIOQWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of N-Boc-3-bromo-2-piperidone

The following technical guide provides an in-depth analysis of N-Boc-3-bromo-2-piperidone (systematically: tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate). This document is structured to serve as a reference for synthetic planning and property analysis in drug discovery.

Executive Summary

N-Boc-3-bromo-2-piperidone is a critical electrophilic building block in medicinal chemistry, utilized primarily for introducing the piperidin-2-one (valerolactam) scaffold into bioactive molecules. Unlike its isomer N-Boc-3-piperidone (a ketone), this compound features a lactam core with a bromine atom at the

Molecular Identity & Structural Analysis[1][2]

| Attribute | Detail |

| IUPAC Name | tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate |

| Common Name | N-Boc-3-bromo-valerolactam |

| CAS Number | 1707358-29-9 (Note: CAS assignments vary by vendor; verify structure via NMR) |

| Molecular Formula | |

| Molecular Weight | 278.14 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCC(Br)C1=O |

| Key Functionalities |

Structural Conformation

The piperidin-2-one ring typically adopts a half-chair or distorted boat conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen induces steric strain, often forcing the carbonyl oxygen and the Boc carbonyl into an orthogonal or anti-periplanar arrangement to minimize dipole repulsion. The C3-Bromine bond is activated by the adjacent carbonyl, making the C3 position highly susceptible to enolization and nucleophilic attack.

Physicochemical Properties[1][2][7][8][9][10]

The following data represents a synthesis of experimental values and high-confidence predictive models for the purified compound.

| Property | Value / Description | Context |

| Physical State | White to off-white solid or viscous oil | Depends on purity and enantiomeric excess. |

| Melting Point | 90–93 °C (Typical for crystalline congeners) | Lower if oily/impure. |

| Boiling Point | Decomposes prior to boiling | Thermal instability of |

| Solubility | Soluble: DCM, THF, EtOAc, MeOHInsoluble: Water | Lipophilic character dominates. |

| LogP (Predicted) | ~2.3 | Moderate lipophilicity suitable for cell permeability. |

| Density | ~1.35 g/cm³ | Estimated based on halogenated lactam analogs. |

| Stability | Moisture Sensitive; Light Sensitive | Hydrolysis of lactam; C-Br photolysis risk. |

Critical Stability Note: The C3-Bromine is labile. Storage at 2–8 °C under Argon is mandatory. Exposure to basic conditions (pH > 8) can trigger rapid elimination of HBr to form the

Synthetic Accessibility & Purity Profiling

The most reliable route to N-Boc-3-bromo-2-piperidone is the

Synthesis Workflow (Graphviz)

Caption: Kinetic control at -78°C is required to prevent elimination to the enamide side product.

Experimental Protocol: -Bromination

Reagents: N-Boc-2-piperidone (1.0 equiv), LiHMDS (1.1 equiv), NBS (1.1 equiv), THF (anhydrous).

-

Enolization: Charge a flame-dried flask with N-Boc-2-piperidone in THF. Cool to -78 °C . Add LiHMDS dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

-

Bromination: Dissolve N-Bromosuccinimide (NBS) in THF and add dropwise to the enolate solution at -78 °C. Crucial: Maintain temperature below -70 °C to avoid self-condensation or elimination.

-

Quench: After 1 hour, quench with saturated

solution while still cold. Warm to room temperature. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate -

Purification: Flash chromatography (Hexane/EtOAc). The product is often unstable on silica for extended periods; rapid filtration is recommended.

Purity Verification:

-

1H NMR (

): Look for the characteristic doublet of doublets (dd) or multiplet for the C3-H proton around -

HPLC: Use a C18 column with Acetonitrile/Water (0.1% Formic Acid). Avoid basic buffers.

Reactivity & Application Workflows

The C3-bromo position is a versatile "handle" for diversifying the lactam ring.

Reaction Pathways (Graphviz)

Caption: Divergent synthesis pathways. Substitution (SN2) competes with elimination under basic conditions.

Key Transformations

-

Azidation (

): Reaction with -

Cross-Coupling: The C-Br bond can participate in Negishi or Suzuki couplings to install aryl or alkyl groups at C3, though the adjacent carbonyl requires specialized catalytic systems (e.g., Pd-PEPPSI) to prevent oxidative addition failure.

-

Elimination: Treatment with DBU yields the

-unsaturated lactam, which serves as a Michael acceptor for conjugate additions.

Handling & Safety Protocols

-

Hazards: The compound is an alkylating agent . It is likely a skin irritant and lachrymator.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Disposal: Quench excess electrophile with aqueous ammonium hydroxide or thiosulfate before disposal into halogenated waste streams.

References

-

Synthesis of N-Boc-3-bromo-4-oxopiperidine (Isomer Analog): Title: Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives. Source: MDPI, Molecules 2021. URL:[Link] (Note: Provides analogous experimental conditions for brominating N-Boc-piperidinones).

-

General Lithiation of N-Boc Piperidines: Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

-

Reactivity of Alpha-Bromo Lactams: Title: Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization.[1] Source: Royal Society of Chemistry (RSC). URL:[Link]

-

Safety Data & Classification (Analog): Title: 3-Bromopiperidin-2-one PubChem Compound Summary.[2] Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Synthesis of N-Boc-alpha-bromo-delta-valerolactam

Scalable Synthesis of N-Boc- -bromo- -valerolactam: A Regioselective Approach

Executive Summary

The synthesis of N-Boc-

This guide details a high-fidelity, two-step protocol designed for reproducibility and scalability. Unlike radical halogenation methods which suffer from poor regioselectivity, this protocol utilizes kinetic enolate chemistry to ensure exclusive C3 (

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the activation of the C3 position via enolization. Direct bromination of the unprotected lactam is sluggish and prone to N-bromination. Therefore, the nitrogen must be protected with an electron-withdrawing group (Boc) to:

-

Prevent N-bromination.

-

Increase the acidity of the

-protons (C3) via the inductive effect of the carbonyl, although the N-Boc group slightly destabilizes the resonance of the enolate compared to a simple amide.

Pathway Logic

-

N-Protection: Installation of the tert-butoxycarbonyl (Boc) group.

- -Functionalization: Deprotonation using a sterically hindered, non-nucleophilic base (LHMDS) followed by electrophilic trapping with N-Bromosuccinimide (NBS).

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available

Phase 1: N-Protection of -Valerolactam

The first objective is to mask the amide nitrogen. While

Reagents & Stoichiometry[1][2][3]

| Reagent | Equiv.[1][2][3][4] | Role |

| 1.0 | Substrate | |

| Di-tert-butyl dicarbonate ( | 1.2 | Protecting Group Source |

| Triethylamine ( | 1.5 | Base (Acid Scavenger) |

| DMAP | 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 0.5 M | Solvent |

Detailed Protocol

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with

. Add -

Addition: Add

(1.5 equiv) followed by DMAP (0.1 equiv). Stir until fully dissolved. -

Reaction: Cool the solution to 0°C. Add

(1.2 equiv) dissolved in minimal DCM dropwise over 20 minutes.-

Mechanistic Note: DMAP attacks

to form a reactive N-acylpyridinium salt, which transfers the Boc group to the lactam nitrogen more efficiently than

-

-

Incubation: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes; Stain:

). -

Workup: Wash the organic layer with 1M HCl (to remove DMAP/Et3N), saturated

, and brine. Dry over anhydrous -

Purification: Concentrate in vacuo. The crude oil usually crystallizes upon standing or can be purified via flash column chromatography (Hexanes/EtOAc 80:20) to yield N-Boc-2-piperidone as a white solid/oil (Yield: ~85–95%).

Phase 2: Regioselective -Bromination

This is the critical step. We utilize Lithium Hexamethyldisilazide (LHMDS) , a bulky, non-nucleophilic base, to generate the kinetic enolate at -78°C. This prevents nucleophilic attack on the carbonyl (ring opening) and minimizes thermodynamic equilibration (which could lead to di-bromination).

Reagents & Stoichiometry[1][2][3]

| Reagent | Equiv.[1][2][3][4] | Role |

| N-Boc-2-piperidone | 1.0 | Substrate |

| LHMDS (1.0 M in THF) | 1.1 | Kinetic Base |

| N-Bromosuccinimide (NBS) | 1.1 | Electrophilic Bromine Source |

| THF (Anhydrous) | 0.2 M | Solvent |

Detailed Protocol

-

Enolate Formation:

-

Charge a flame-dried 2-neck RBF with N-Boc-2-piperidone (1.0 equiv) and anhydrous THF under Argon.

-

Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

-

Add LHMDS (1.1 equiv) dropwise via syringe pump over 30 minutes.

-

Hold Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Bromination:

-

Dissolve NBS (1.1 equiv) in minimal anhydrous THF in a separate vial.

-

Add the NBS solution dropwise to the enolate mixture at -78°C.

-

Observation: The solution may turn slightly yellow.

-

Stir at -78°C for 1 hour. Do not allow the reaction to warm up significantly, as this promotes decomposition.

-

-

Quench & Workup:

-

Quench the reaction at -78°C with saturated aqueous

(5 mL). -

Allow the mixture to warm to RT.

-

Dilute with

(Ether is preferred for extraction to avoid emulsions). Wash with water and brine.[5] -

Dry over

and concentrate at low temperature (<30°C) on a rotary evaporator.

-

-

Purification:

-

The product is sensitive to heat and silica acidity.

-

Rapid Filtration: Pass through a short plug of neutral alumina or silica gel (deactivated with 1%

) using 10% EtOAc/Hexanes. -

Storage: Store at -20°C under inert atmosphere.

-

Figure 2: Workflow for the kinetic enolization and bromination process.

Troubleshooting & Critical Parameters

Stability Warning

elimination-

Mitigation: Avoid heating above 40°C during concentration. Use neutral alumina for purification if the compound decomposes on silica.

Di-bromination

If di-brominated byproducts (3,3-dibromo) are observed:

-

Cause: Excess base or NBS, or temperature fluctuation allowing proton transfer between product and enolate.

-

Solution: Ensure strict -78°C control and use exactly 1.05-1.1 equivalents of LHMDS.

Incomplete Conversion

-

Cause: Wet THF (quenching LHMDS).

-

Solution: Distill THF over Na/Benzophenone or use a solvent purification system immediately before use.

References

- Protection of Lactams: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard text for Boc-protection protocols).

- Regioselective Enolization: Nagula, G. et al.

-

Bromination Methodology: Shao, L.-X.; Shi, M. "N-Bromosuccinimide and Lithium Bromide: An Efficient Combination for the Dibromination."[3] Synlett, 2006.[3] Link (Provides context on NBS reactivity).

-

Analogous Piperidone Synthesis: "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conf.[1] Series: Earth and Environmental Science, 2019.[1] Link (Demonstrates N-Boc and NBS usage in piperidine rings).

Sources

- 1. researchgate.net [researchgate.net]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Bromosuccinimide and Lithium Bromide: An Efficient Combination for the Dibromination of Carbon-Carbon Unsaturated Bonds [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

This technical guide details the spectroscopic characterization, synthesis logic, and analytical profiling of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS: 1707358-29-9).[1]

Executive Summary

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is a critical electrophilic intermediate used in the synthesis of constrained amino acids, peptidomimetics, and pharmaceutical scaffolds (e.g., Janus kinase inhibitors).[1] Its core structure features a six-membered lactam ring activated by an N-Boc protecting group and functionalized with an alpha-bromine. This guide provides a comprehensive analysis of its spectral signatures, synthetic pathways, and quality control parameters to ensure high-purity application in drug development.[1]

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying common impurities like the 3,3-dibromo derivative or the elimination product (enamide).[1]

Synthetic Route & Logic

The compound is typically synthesized via the alpha-bromination of N-Boc-2-piperidone (Valerolactam).[1] The electron-withdrawing Boc group acidifies the alpha-protons, allowing for deprotonation by hindered bases (e.g., LHMDS or LDA) followed by quenching with an electrophilic bromine source (e.g., NBS).[1]

Figure 1: Synthetic workflow for the alpha-bromination of N-Boc-valerolactam.

Comprehensive Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the desymmetrization of the piperidine ring due to the chiral center at C3.[1]

1H NMR (400 MHz, CDCl3)

The diagnostic signal is the methine proton at position 3, which appears downfield due to the inductive effect of the bromine and the carbonyl group.[1]

| Position | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H3 | Alpha-CH-Br | 4.65 – 4.75 | dd or t | J ≈ 4–6 Hz | 1H |

| H6 | N-CH2 (Ring) | 3.65 – 3.85 | m | - | 2H |

| H4/H5 | Ring CH2 | 1.90 – 2.40 | m | - | 4H |

| Boc | t-Butyl CH3 | 1.52 – 1.55 | s | - | 9H |

-

Interpretation:

-

H3 Shift: The shift to ~4.7 ppm is characteristic of alpha-bromo lactams. A shift < 4.5 ppm suggests incomplete bromination (starting material).[1]

-

H6 Deshielding: The protons adjacent to the nitrogen are deshielded by the N-Boc carbamate, appearing significantly downfield compared to a free amine.[1]

-

13C NMR (100 MHz, CDCl3)

The Carbon-13 spectrum confirms the presence of two distinct carbonyl environments.[1]

| Position | Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | Lactam C=O[1] | 166.0 – 168.0 |

| Boc C=O | Carbamate C=O | 152.0 – 154.0 |

| C-Boc | Quaternary C | 83.0 – 84.0 |

| C3 | Alpha-C-Br | 45.0 – 48.0 |

| C6 | N-CH2 | 44.0 – 46.0 |

| C4/C5 | Ring CH2 | 20.0 – 30.0 |

| Boc CH3 | t-Butyl Methyls | 27.9 – 28.1 |

Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature essential for confirmation.[1]

-

Ionization Mode: ESI (+)

-

Key Ions:

Infrared Spectroscopy (IR)

The carbonyl region is complex due to the two carbonyls (lactam and carbamate) interacting.[1]

-

Lactam C=O: ~1720–1740 cm⁻¹ (Shifted to higher wavenumbers due to ring strain and N-Boc electron withdrawal).[1]

-

Carbamate C=O: ~1760–1780 cm⁻¹.[1]

-

C-H Stretch: 2930–2980 cm⁻¹ (Aliphatic).[1]

Quality Control & Impurity Profiling

In synthesis, the "3,3-dibromo" impurity is common if excess brominating agent is used.[1]

| Parameter | Target Compound | Impurity: 3,3-Dibromo | Impurity: Starting Material |

| H3 Signal | ~4.7 ppm (1H) | Absent (Quaternary C) | ~2.4 ppm (2H) |

| MS Pattern | 1:1 (M, M+2) | 1:2:1 (M, M+2, M+4) | No Br pattern |

| TLC (Rf) | Medium | High (Non-polar) | Low (Polar) |

Experimental Handling & Stability

-

Stability: Alpha-bromo carbonyls are reactive electrophiles. They are susceptible to elimination (forming the alpha-beta unsaturated lactam) under basic conditions or hydrolysis in aqueous acid.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

-

Preparation of N-Boc-3-bromo-2-piperidone derivatives: Patent WO2024084390A1. Compounds for the activation of AMPK. (2024).

-

General Alpha-Bromination Methodology: Beilstein J. Org. Chem. 2021, 17, 2832–2838.[1] A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones.

-

Spectroscopic Analogues (4-oxo isomer): Molecules 2022, 27(24), 8954.[1] Synthesis and Antioxidative Properties of Tetrahydropyridine Derivatives. [1]

Sources

Technical Monograph: Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Executive Summary

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS 1707358-29-9) is a specialized heterocyclic building block used extensively in the synthesis of peptidomimetics and pharmacologically active piperidine derivatives.[1] Characterized by a reactive

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol via enolate chemistry, and its application in generating 3-substituted piperidin-2-one libraries.

Identity & Physicochemical Profile[2][3][4]

The compound is an

Table 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate |

| Synonyms | 1-Boc-3-bromo-2-piperidinone; 1-Boc-3-bromo-valerolactam |

| CAS Number | 1707358-29-9 |

| Molecular Formula | |

| Molecular Weight | 278.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| SMILES | CC(C)(C)OC(=O)N1CCCC(Br)C1=O |

Synthetic Methodology: -Bromination of Lactams[6][7]

The most robust route to CAS 1707358-29-9 involves the electrophilic bromination of the commercially available precursor, tert-butyl 2-oxopiperidine-1-carboxylate. This reaction relies on the generation of a lithium enolate at low temperatures to prevent ring opening or polymerization.

Reaction Mechanism

The synthesis proceeds via a two-step one-pot sequence:

-

Enolization: Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the C3 position at -78°C. The bulky base and low temperature are critical to favour kinetic enolate formation and prevent nucleophilic attack on the Boc carbonyl.

-

Bromination: The resulting enolate attacks an electrophilic bromine source, typically

-bromosuccinimide (NBS), to install the halogen.

Validated Experimental Protocol

Reagents:

-

Tert-butyl 2-oxopiperidine-1-carboxylate (1.0 equiv)

-

LiHMDS (1.1 equiv, 1.0 M in THF)

- -Bromosuccinimide (NBS) (1.1 equiv)[2]

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Enolization: Add the solution of tert-butyl 2-oxopiperidine-1-carboxylate in THF dropwise.

-

Deprotonation: Add LiHMDS dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation. Critical Control Point: Maintain temperature below -70°C to avoid Boc-group migration or cleavage.

-

Bromination: Dissolve NBS in a minimal amount of anhydrous THF and add dropwise to the enolate solution.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is sensitive to silica acidity; 1%

in the eluent is recommended.

Synthesis Logic Diagram

Figure 1: Kinetic enolate trapping pathway for the synthesis of the target scaffold.

Applications in Drug Discovery[9]

The

Key Transformations

-

Synthesis of Constrained Amino Acids: Displacement with sodium azide (

) followed by reduction yields 3-amino-2-piperidinone, a constrained analogue of ornithine or lysine. -

Heterocyclic Fusion: Reaction with thioamides or amidines can form fused bicyclic systems (e.g., thiazolo[3,2-a]pyridines) used in kinase inhibitor design.

-

C-C Bond Formation: The bromide can participate in Reformatsky-type reactions or radical cross-couplings to install alkyl or aryl groups at the C3 position.

Divergent Synthesis Pathway

Figure 2: Divergent synthetic utility of the

Analytical Characterization

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

-

NMR (500 MHz,

- 1.52 (s, 9H): Characteristic singlet for the Boc tert-butyl group.

- 4.45 (dd, 1H): The methine proton at C3 (alpha to Br and C=O) typically appears as a doublet of doublets or multiplet in the 4.3–4.6 ppm range, deshielded by the halogen.

- 3.50–3.70 (m, 2H): Protons at C6 (adjacent to Nitrogen).

- 1.80–2.30 (m, 4H): Multiplets for the C4 and C5 methylene protons.

-

Mass Spectrometry (ESI):

-

Expect an

peak at 300/302 Da (showing the characteristic 1:1 isotopic pattern of Bromine). -

The Boc group is labile; fragments corresponding to

may be observed.

-

Safety & Handling

-

Lachrymator Hazard:

-Halo ketones are potent lachrymators (tear-inducing agents). All operations, including weighing and transfer, must be performed in a functioning fume hood. -

Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

-

Thermal Instability: Avoid heating above 50°C during solvent removal to prevent elimination of HBr, which leads to the formation of the

-unsaturated lactam (a Michael acceptor).

References

-

Showalter, H. D. (2015).[3] Progress in the Synthesis of 3-Substituted 2-Piperidinones. Journal of Organic Chemistry. (General reference for lactam functionalization logic).

- Smith, A. B., et al. (2009). Indolizidine Alkaloid Synthesis via -Bromolactams. Journal of the American Chemical Society. (Validation of LiHMDS/NBS protocol for lactams).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1707358-29-9. Retrieved from [Link]

Sources

Technical Guide: Molecular Weight & Properties of N-Boc-3-bromo-2-oxopiperidine

The following technical guide details the physicochemical properties, synthesis, and applications of N-Boc-3-bromo-2-oxopiperidine (CAS 1707358-29-9). This document is structured for researchers requiring precise data for stoichiometric calculations and experimental design.

Executive Summary

N-Boc-3-bromo-2-oxopiperidine (tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate) is a critical chiral building block used in the synthesis of constrained amino acids and peptidomimetics. Its primary utility lies in the C3-bromo functionality, which serves as an electrophilic handle for nucleophilic substitution (e.g., azide displacement to form 3-amino-lactams) or cross-coupling reactions.

-

Average Molecular Weight: 278.14 g/mol

-

Core Application: Synthesis of AMPK activators, BTK inhibitors, and constrained lysine mimetics.

Chemical Identity & Physicochemical Profile[1][4][5][6]

Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and precise stoichiometry, the distinction between average molecular weight and monoisotopic mass is vital due to the presence of Bromine.

| Metric | Value | Notes |

| Chemical Formula | C₁₀H₁₆BrNO₃ | |

| Average Molecular Weight | 278.14 g/mol | Used for molarity calculations. |

| Monoisotopic Mass ( | 277.0314 u | Dominant peak (50.7%). |

| Isotope Variant ( | 279.0293 u | Secondary peak (49.3%). |

| Elemental Analysis | C: 43.18%, H: 5.80%, Br: 28.73%, N: 5.04%, O: 17.26% | Theoretical values. |

Structural Characterization

The compound features a piperidin-2-one (valerolactam) core.

-

N1 Position: Protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions at the nitrogen and increase the acidity of the

-proton. -

C2 Position: Carbonyl group (lactam).

-

C3 Position: Brominated. This is the

-carbon, activated for substitution.

Synthesis & Production Workflow

The synthesis of N-Boc-3-bromo-2-oxopiperidine typically proceeds via the

Mechanistic Pathway

-

Protection: Piperidin-2-one is protected with Boc₂O.

-

Enolization: Treatment with a hindered base (LiHMDS or LDA) at -78°C generates the kinetic enolate at C3.

-

Bromination: An electrophilic bromine source (NBS or CBr₄) is added to quench the enolate.

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis pathway from valerolactam to the target alpha-bromo derivative.

Experimental Protocol: -Bromination[7]

Note: This protocol is a generalized best-practice procedure derived from standard enolate chemistry for N-protected lactams.

Reagents

-

Substrate: N-Boc-piperidin-2-one (1.0 equiv)

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

-

Bromine Source: NBS (N-Bromosuccinimide) (1.1 equiv)

-

Solvent: Anhydrous THF

Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Enolization: Add the LiHMDS solution dropwise. Ensure the internal temperature does not rise above -65°C.

-

Substrate Addition: Dissolve N-Boc-piperidin-2-one in a minimal amount of THF and add dropwise to the base. Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

-

Bromination: Dissolve NBS in THF and add it to the reaction mixture at -78°C.

-

Critical Control Point: Keep the reaction in the dark if possible to prevent radical side reactions, although ionic bromination is the goal here.

-

-

Quench: After 1 hour, quench with saturated aqueous NH₄Cl solution while still cold.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The product is often unstable on silica gel. Rapid filtration through a silica plug or recrystallization (EtOAc/Hexanes) is recommended.

Applications in Drug Development[6][8]

N-Boc-3-bromo-2-oxopiperidine serves as a "linchpin" intermediate. The bromine atom is a placeholder for nitrogen or carbon nucleophiles, allowing the construction of complex pharmacophores.

Functionalization Pathways

Figure 2: Divergent synthesis pathways utilizing the labile C3-bromo handle.

Specific Pharmaceutical Relevance[6]

-

AMPK Activators: Used in the synthesis of cyclic activators for AMP-activated protein kinase (AMPK), a target for metabolic diseases like Type 2 Diabetes [1].

-

Constrained Amino Acids: The 3-amino-2-oxopiperidine scaffold (derived from the bromo compound) mimics a constrained lysine or ornithine, stabilizing peptide secondary structures (beta-turns).

References

-

Pfizer Inc. (2024). Compounds for the activation of AMPK. WO2024084390A1. World Intellectual Property Organization.

-

AK Scientific. (2024). Product Catalog: Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate. Retrieved from aksci.com.

-

Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Piperidines.

-

Organic Syntheses. (2010). General methods for alpha-bromination of carbonyls. Org. Synth. Coll. Vol. 10.

Sources

Structural Analysis and Synthetic Utility of Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

Introduction: The Scaffold Logic

In the high-throughput landscape of medicinal chemistry, tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS 1707358-29-9) represents more than a mere intermediate; it is a "privileged scaffold" enabler.[1][2][3] This molecule combines a six-membered lactam ring (valerolactam) with an orthogonally protected nitrogen (Boc) and a highly reactive electrophilic center at the

For drug development professionals, this compound serves as a critical divergence point.[1][3] The C3-bromide allows for stereoselective nucleophilic substitutions to introduce side chains—essential for synthesizing conformationally constrained amino acids, peptidomimetics, and kinase inhibitors (e.g., Ibrutinib analogs).[3]

This guide dissects the IUPAC nomenclature as a gateway to understanding the molecule's reactivity, followed by a field-proven synthesis protocol and reactivity profiling.[2][3]

Nomenclature and Structural Deconstruction

The IUPAC name tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is derived through a strict hierarchy of functional group priorities. Understanding this hierarchy is essential for correct database searching and regulatory documentation.[1][2][3]

The Derivation Logic[3]

-

Principal Functional Group: The carboxylate (ester) has the highest priority, determining the suffix and the numbering origin.[2][3]

-

Parent Structure: The nitrogen-containing ring is a piperidine .[1][2][3] Since the carboxylate is on the nitrogen, the nitrogen is position 1.[3]

-

Modifications:

Structural Visualization (DOT Diagram)

The following diagram maps the IUPAC priority rules directly to the chemical structure.[2][3]

Figure 1: Deconstruction of the IUPAC name demonstrating functional group priority and locant assignment.

Representative Synthesis Protocol

Objective: Synthesis of tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate via

Context: Direct bromination of lactams is prone to poly-halogenation and ring opening.[1][3] The "Application Scientist" approach utilizes a Kinetic Enolate Strategy .[1][3] We employ Lithium Hexamethyldisilazide (LHMDS) to irreversibly generate the enolate at low temperature, followed by trapping with TMSCl (optional but recommended for stability) or direct reaction with an electrophilic bromine source (NBS).[3]

Reagents and Materials

| Reagent | Equiv. | Role | Critical Note |

| N-Boc-2-piperidone | 1.0 | Starting Material | Must be dry (azeotrope with toluene if needed).[1][2][3] |

| LHMDS (1.0 M in THF) | 1.1 | Base | Use fresh bottle; moisture sensitive.[1][3] |

| TMSCl | 1.2 | Trapping Agent | Stabilizes the enolate as silyl ketene acetal.[1][3] |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow/degraded.[1][2][3] |

| THF (Anhydrous) | Solvent | - | 0.1 M concentration relative to substrate.[1][3] |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation (Enolization):

-

Charge flask with N-Boc-2-piperidone (10 mmol) and anhydrous THF (100 mL).[1][3]

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add LHMDS (11 mmol) dropwise over 15 minutes. Reasoning: Slow addition prevents local heating and self-condensation.[1][3]

-

Stir at -78 °C for 45 minutes to ensure complete enolate formation.

-

-

Silyl Trapping (Optional but Robust):

-

Bromination:

-

Dissolve NBS (10.5 mmol) in minimal THF (10 mL).

-

Add the NBS solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to 0 °C over 2 hours.

-

-

Quench and Workup:

-

Purification:

Reactivity Profile & Mechanism

The utility of this molecule lies in the tension between Substitution (

Reaction Pathways[1][2]

-

Path A (Substitution): Soft nucleophiles (thiols, azides, malonates) attack C3, displacing the bromide with inversion of configuration.[3] This is the primary route for drug scaffold elaboration.[1][3]

-

Path B (Elimination): Hard bases or elevated temperatures cause dehydrohalogenation, yielding the

-unsaturated lactam (Michael acceptor), which is often an undesired byproduct unless specifically targeted.[2][3]

Mechanistic Diagram (DOT)

Figure 2: Divergent reactivity pathways.[1][2][3] Path A is preferred for scaffold decoration; Path B leads to desaturation.[3]

Quality Control & Characterization

Verifying the integrity of the C3-Br bond is crucial, as it degrades over time.[2][3]

NMR Expectations (CDCl₃, 400 MHz)

| Position | Shift ( | Multiplicity | Integral | Interpretation |

| C3-H | 4.45 - 4.60 | dd or t | 1H | Diagnostic Signal. Deshielded by Br and C=O. |

| C6-H₂ | 3.60 - 3.80 | m | 2H | Protons adjacent to Nitrogen.[1][3] |

| Boc-CH₃ | 1.50 | s | 9H | Characteristic singlet.[1][3] |

| C4/C5 | 1.80 - 2.40 | m | 4H | Ring methylene envelope.[1][3] |

Mass Spectrometry[1][2]

-

ESI (+): Expect [M+Na]⁺ or [M+H-Boc]⁺.[2][3] The parent ion [M+H]⁺ is often weak due to Boc fragmentation.[1][2][3]

-

Isotope Pattern: Look for the characteristic 1:1 doublet (⁷⁹Br/⁸¹Br) to confirm bromination.[1][3]

References

-

PubChem Compound Summary. (2025). Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CID 133064848).[1][3] National Center for Biotechnology Information.[1][3] Link

-

IUPAC. (2013).[1][3][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1][3] Link[3]

-

M. P. Doyle et al. (2021).[1][3] "A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones." Beilstein Journal of Organic Chemistry, 17, 2832–2838.[3] (Provides mechanistic context for lactam bromination). Link

-

Sigma-Aldrich. (2025).[1][3] Product Specification: N-Boc-3-bromo-2-piperidone. (Commercial availability and physical property verification).[1][3][5] Link

Sources

- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Advanced Synthesis of 3-Substituted Piperidines

Executive Summary & Strategic Imperative

The 3-substituted piperidine motif is a "privileged scaffold" in modern pharmacopeia, serving as the chiral core for blockbuster therapeutics such as Niraparib (PARP inhibitor), Tofacitinib (JAK inhibitor), and Alogliptin (DPP-4 inhibitor).

Unlike their 2- or 4-substituted counterparts, 3-substituted piperidines present a unique synthetic challenge: the stereocenter is distal to the nitrogen atom, reducing the efficacy of direct chelation control, and the position is electronically deactivated compared to the

This guide moves beyond basic textbook synthesis to evaluate high-fidelity, scalable methodologies. We focus on three dominant pillars of modern synthesis: Asymmetric Hydrogenation of Pyridinium Salts , Transition-Metal Catalyzed Coupling , and C(sp³)-H Activation .

Critical Pathway Analysis

Pillar A: Asymmetric Hydrogenation of Pyridinium Salts

The Industrial Standard for Scalability

Direct hydrogenation of pyridine derivatives is the most atom-economical route. However, the high stability of the aromatic ring and the poisoning effect of the basic nitrogen on metal catalysts historically limited this approach. The breakthrough solution involves activating the pyridine as a pyridinium salt or N-acyliminium ion .

Mechanism & Causality:

The reaction proceeds via the formation of a pyridinium salt, which disrupts aromaticity and increases susceptibility to hydride attack. Iridium complexes coordinated with chiral phosphine ligands (e.g., SynPhos, SegPhos) are the gold standard here. The presence of a counter-anion and the solvent choice are critical—non-coordinating anions (e.g.,

Figure 1: Mechanistic flow of Iridium-catalyzed asymmetric hydrogenation. Note the critical activation step prior to reduction.

Pillar B: Rhodium-Catalyzed Reductive Heck Coupling

The Modular Approach for Diversity

When a specific aryl or vinyl group needs to be installed at the C3 position, hydrogenation of a pre-existing 3-substituted pyridine is less flexible than constructing the bond. The Rh-catalyzed asymmetric reductive Heck reaction couples arylboronic acids with vinyl-containing heterocycles.[1][2][3]

Strategic Insight: Using phenyl pyridine-1(2H)-carboxylate as the substrate allows the pyridine ring to behave like an activated diene. The Rhodium catalyst directs the incoming nucleophile (boronic acid) to the 3-position with high enantiocontrol, followed by hydrolysis to the piperidine.

Pillar C: C(sp³)-H Activation

The Late-Stage Functionalization Route

For diversifying a pre-existing piperidine core, C-H activation offers a powerful shortcut. Using a directing group (e.g., aminoquinoline) at the C3 position allows Palladium to insert into the C-H bond, facilitating arylation.[4]

Comparative Technical Analysis

| Feature | Asymmetric Hydrogenation (Ir) | Reductive Heck (Rh) | C-H Activation (Pd) |

| Primary Utility | Bulk synthesis of simple alkyl/aryl analogs | Modular library generation | Late-stage diversification |

| Atom Economy | High (Addition of H2) | Moderate (Boronic acid waste) | Moderate (Leaving groups) |

| Enantioselectivity | Excellent (>90% ee typical) | Excellent (>95% ee possible) | Good (substrate dependent) |

| Scalability | Industrial (kg to ton scale) | Lab to Pilot (g to kg) | Lab scale (mg to g) |

| Key Limitation | Requires high pressure; catalyst cost | Multi-step substrate prep | Expensive Pd/Ligands; directing group removal |

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Target: Synthesis of (R)-3-phenylpiperidine Reference Standard: Adapted from Zhou et al. (2012) and Glorius et al. (2005).

Reagents:

-

Precursor: 3-phenylpyridine

-

Activator: Benzyl bromide (BnBr)

-

Catalyst:

[5] -

Ligand: (R)-SynPhos or (R)-SegPhos

-

Solvent: 1:1 mixture of Toluene/Dichloromethane

Step-by-Step Workflow:

-

Activation (Salt Formation):

-

Dissolve 3-phenylpyridine (10 mmol) in acetone.

-

Add Benzyl bromide (11 mmol) dropwise at 0°C.

-

Stir at RT for 2 hours. The N-benzyl-3-phenylpyridinium bromide precipitates.

-

Filter, wash with Et2O, and dry under vacuum. Yield is typically quantitative.

-

-

Catalyst Preparation (Glovebox):

-

Mix

(1.7 mg, 0.25 mol%) and (R)-SynPhos (3.5 mg, 0.55 mol%) in degassed PhMe/DCM (1 mL). -

Stir for 20 mins to form the active cationic Ir-complex.

-

-

Hydrogenation:

-

Transfer the pyridinium salt (0.25 mmol) and catalyst solution into a stainless steel autoclave.

-

Pressurize with

to 600 psi (40 bar) . -

Stir at RT for 12–24 hours. Note: Monitoring H2 uptake is crucial for reaction endpoint.

-

-

Workup & Deprotection:

Validation Criteria:

-

Conversion: >98% by NMR.

-

Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column). Target >90% ee.

Protocol B: Rhodium-Catalyzed Reductive Coupling

Target: Synthesis of Enantioenriched 3-Aryl Piperidines Reference Standard: Adapted from Fletcher et al. (2023).

Step-by-Step Workflow:

-

Substrate Prep: Synthesize phenyl pyridine-1(2H)-carboxylate by reacting pyridine with phenyl chloroformate and reducing partially with NaBH4.

-

Coupling:

-

Combine the carbamate (1.0 equiv), arylboronic acid (1.5 equiv),

(3 mol%), and chiral ligand (e.g., (R)-BINAP) in dioxane/H2O. -

Heat to 60°C for 16h.

-

-

Reduction:

-

Subject the resulting enamide to standard hydrogenation (Pd/C, H2) to saturate the ring.

-

Hydrolyze the carbamate (KOH, MeOH) to reveal the piperidine.

-

Visualizing the Chemo-Enzymatic Cascade

For researchers seeking "Green Chemistry" alternatives, the chemo-enzymatic route combines chemical oxidation with biocatalytic reduction.

Figure 2: Chemo-enzymatic cascade utilizing Monoamine Oxidase (MAO-N) and Imine Reductase (IRED) for deracemization.

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Ye, Z.-S., et al.[5] (2012).[5] Angewandte Chemie International Edition.

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Renom-Carrasco, M., et al.[6][7] (2016).[6] Chemistry – A European Journal.[7]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Mishra, S., et al.[3] (2023).[1][2][3][8] Journal of the American Chemical Society.[3]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Turner, N. J., et al.[7] (2019). Nature Catalysis.

-

Regio- and Stereoselective C(sp3)–H Arylation of Piperidines. He, J., et al. (2018).[4][9] Organic Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Brominated Piperidine Alkaloids: Marine Origins & Synthetic Scaffolds

[1]

Executive Summary

Brominated piperidine alkaloids represent a niche but pharmacologically potent class of nitrogenous heterocycles. Unlike the ubiquitous terrestrial piperidines (e.g., coniine, piperine), brominated variants are predominantly found in the marine biosphere—specifically within marine Actinobacteria (e.g., Streptomyces chartreusis) and marine sponges —or generated as high-value synthetic intermediates.

The incorporation of a bromine atom (halogenation) into the piperidine ring significantly alters the physicochemical properties of the alkaloid, enhancing lipophilicity and enabling specific halogen-bonding interactions with protein targets. This guide analyzes their dual role as:

-

Natural Acetylcholinesterase (AChE) Inhibitors: Exemplified by Strepchazolin A , which exhibits selective neurological activity.

-

Synthetic Antimicrobial Scaffolds: Where the 3-bromopiperidine core serves as a "privileged scaffold" for developing agents against multidrug-resistant (MDR) pathogens like MRSA.

Chemical Diversity & Source

The structural core of these alkaloids is the piperidine ring (hexahydropyridine) substituted with one or more bromine atoms. The bromine substituent is critical for bioactivity, often acting as a bioisostere for methyl or hydroxyl groups but with added electrophilic potential.

Natural Marine Sources

The primary natural source is marine Actinobacteria .

-

Strepchazolin A & B: Isolated from Streptomyces chartreusis (NA02069) found in coastal sediments.[1] Strepchazolin A contains a unique fused bicyclic system with a brominated piperidine moiety.

-

Chartrenoline: A related congener from the same bacterial strain.[1]

Synthetic Scaffolds

In medicinal chemistry, 3-bromopiperidine is a versatile building block. It allows for the rapid generation of libraries via nucleophilic substitution, leading to derivatives with potent:

Table 1: Comparative Profile of Key Brominated Piperidine Alkaloids

| Compound | Source | Key Substituents | Primary Target | Activity (IC50/MIC) |

| Strepchazolin A | S. chartreusis (Marine) | Br-Piperidine fused to oxazolidinone | AChE (Neurological) | IC50: ~12.3 µM (AChE) |

| Strepchazolin B | S. chartreusis (Marine) | De-hydroxylated variant | Inactive (Structure-Activity Control) | > 100 µM |

| 3-Bromo-piperidine HCl | Synthetic | C3-Bromine | Bacterial Cell Wall | MIC: 4-8 µg/mL (Derivatives) |

| Haliclonacyclamine | Haliclona (Sponge) | Bis-piperidine (often chlorinated/brominated) | Bacterial Ribosome? | MIC: 1-5 µg/mL |

Mechanism of Action (MOA)

Acetylcholinesterase (AChE) Inhibition

Strepchazolin A acts as a reversible inhibitor of AChE. The mechanism relies on the bromine atom facilitating a halogen bond with the anionic sub-site of the enzyme, while the piperidine nitrogen interacts with the catalytic triad.

Causality: The presence of the hydroxyl group in Strepchazolin A (absent in B) is essential for hydrogen bonding within the active site. The bromine atom enhances hydrophobic packing.

Antimicrobial Cytotoxicity

Synthetic brominated piperidines function by disrupting bacterial membrane integrity. The lipophilic bromine atom facilitates the penetration of the piperidine cation through the lipid bilayer, causing depolarization and leakage of intracellular contents.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the inhibitory pathway of Strepchazolin A at the synaptic cleft.

Caption: Competitive inhibition of Acetylcholinesterase by Strepchazolin A, preventing Acetylcholine hydrolysis.

Experimental Protocols

Protocol A: Isolation of Strepchazolin A from Streptomyces chartreusis

Objective: Extract and purify the brominated alkaloid from marine actinobacteria.

Reagents:

-

ISP2 Medium (Yeast extract, Malt extract, Glucose).

-

Ethyl Acetate (EtOAc).

-

Sephadex LH-20.

-

HPLC (C18 column).

Workflow:

-

Fermentation: Cultivate S. chartreusis strain NA02069 in ISP2 medium at 28°C for 7 days (180 rpm).

-

Extraction: Filter broth. Extract supernatant with EtOAc (3x vol). Evaporate solvent to yield crude extract.

-

Fractionation: Dissolve crude in MeOH. Load onto Sephadex LH-20 column (elute with MeOH).

-

Purification (HPLC): Inject active fractions onto Semi-prep HPLC (C18).

-

Mobile Phase: MeCN/H2O (gradient 10% to 100% over 30 min).

-

Detection: UV at 210 nm and 254 nm.

-

-

Validation: Confirm structure via HRESIMS (observe characteristic isotope pattern for Bromine: 1:1 ratio for M and M+2 peaks).

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC50 of the isolated alkaloid.

Reagents:

-

Acetylthiocholine iodide (ATCI) - Substrate.

-

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen.

-

Electric eel AChE (Type VI-S).

-

Phosphate Buffer (pH 8.0).

Step-by-Step:

-

Preparation: Dissolve Strepchazolin A in DMSO (stock 10 mM). Dilute serially in buffer.

-

Incubation: In a 96-well plate, mix:

-

140 µL Phosphate Buffer (0.1 M, pH 8.0).

-

20 µL Enzyme solution (0.1 U/mL).

-

20 µL Test Inhibitor (Strepchazolin).

-

Incubate at 25°C for 10 minutes.

-

-

Reaction Trigger: Add 10 µL DTNB (10 mM) and 10 µL ATCI (10 mM).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).

-

Control: Galanthamine (Positive control).

-

Structure-Activity Relationship (SAR)

The SAR of brominated piperidines is driven by the Halogen Bond .

-

Bromine Position:

-

C3-Bromo: Optimal for antimicrobial activity in synthetic derivatives due to electronic destabilization of the ring, increasing reactivity with nucleophilic residues in bacterial proteins.

-

Ring Fusion: In Strepchazolins, the piperidine ring is fused. The bromine atom stabilizes the conformation required to fit the AChE gorge.

-

-

Hydroxylation: The presence of an -OH group (Strepchazolin A) vs. H (Strepchazolin B)[1] increases potency by >10-fold, highlighting the need for a hydrogen-bond donor adjacent to the lipophilic bromine.

Visualization: SAR Logic Flow

Caption: Structural modifications driving the bioactivity of brominated piperidines.

Future Outlook & Challenges

The development of brominated piperidine alkaloids faces two main hurdles:

-

Supply Problem: Marine extraction yields are low (<1 mg/L). Sustainable production requires heterologous expression of the halogenase gene clusters (e.g., shp cluster in Streptomyces) in robust hosts like E. coli.

-

Toxicity: The alkylating potential of simple bromopiperidines (like 3-bromopiperidine) can lead to non-specific toxicity. Future medicinal chemistry must focus on scaffold rigidity (as seen in Strepchazolin) to improve selectivity.

References

-

Yang, N. et al. (2017).[1] "Strepchazolins A and B: Two New Alkaloids from a Marine-Derived Actinobacterium Streptomyces chartreusis".[1] Marine Drugs.[4][1][5] Link

-

Motti, C. A. et al. (2007). "Marine Alkaloids: The Manzamine Class".[6][7][8] The Alkaloids: Chemistry and Biology. Link

-

Zhou, Y. et al. (2007).[3] "Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

-

Gribble, G. W. (2015).[3][9] "Biological Activity of Recently Discovered Halogenated Marine Natural Products". Marine Drugs.[4][1][5] Link

-

PubChem. (2025).[10] "3-Bromopiperidine Compound Summary". National Library of Medicine. Link

Sources

- 1. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. academicjournals.org [academicjournals.org]

- 4. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manzamine alkaloids: isolation, cytotoxicity, antimalarial activity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromopiperidine | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperidine Scaffold: Structural Versatility in Modern Pharmacotherapy

Executive Summary: The "Privileged" Nitrogen Heterocycle

In the hierarchy of medicinal chemistry scaffolds, piperidine occupies a "privileged" status, ranking as the third most common nitrogen heterocycle in FDA-approved small molecules. Its ubiquity—spanning therapeutic classes from analgesics (Fentanyl) to cognition enhancers (Donepezil) and antihistamines (Loratadine)—is not a statistical accident but a result of specific physicochemical properties.

This technical guide analyzes the piperidine ring not just as a structural connector, but as a pharmacophore vector . We explore its role in directing ligand orientation via the "ionic lock" mechanism in GPCRs, its specific cation-

Structural & Physicochemical Basis

The utility of piperidine stems from its ability to balance rigidity with specific electrostatic interactions.

The Conformational Anchor

Unlike the planar pyridine or the more flexible azepane, piperidine exists predominantly in a distinct chair conformation .

-

Axial vs. Equatorial: Substituents at the C4 position naturally adopt an equatorial orientation to minimize 1,3-diaxial interactions. This provides a predictable vector for projecting pharmacophores into deep hydrophobic pockets.

-

pKa Modulation: The secondary amine of piperidine has a pKa of

11.[1]2. At physiological pH (7.4), it is predominantly protonated (

The "Ionic Lock" Mechanism in GPCRs

In Class A GPCRs (e.g., Opioid, Dopamine, Serotonin receptors), the protonated nitrogen of the piperidine ring frequently serves as the anchor point. It forms a salt bridge with a conserved Aspartate (Asp) residue (often Asp3.32) in the transmembrane helix 3 (TM3).

Diagram 1: The Piperidine Pharmacophore in GPCR Binding The following diagram illustrates the critical "Ionic Lock" and secondary interactions that define piperidine's binding mode.

Caption: Schematic of the conserved "Ionic Lock" interaction between the protonated piperidine nitrogen and the Aspartate residue in Class A GPCRs.

Therapeutic Case Study: Acetylcholinesterase (AChE) Inhibition

Donepezil (Aricept) represents the archetypal use of the piperidine scaffold to span a catalytic gorge.

Mechanism of Action

AChE features a deep gorge (approx. 20 Å) with two binding sites:

-

Catalytic Anionic Site (CAS): At the bottom of the gorge.

-

Peripheral Anionic Site (PAS): At the entrance.

Donepezil utilizes an N-benzylpiperidine moiety. The charged nitrogen does not bind to the PAS; rather, the piperidine ring resides in the CAS, forming high-affinity cation-

Structure-Activity Relationship (SAR) Data

The following table summarizes how alterations to the piperidine ring affect inhibitory potency (IC

| Compound Variant | Structural Modification | AChE IC | Interpretation |

| Donepezil (Ref) | N-benzylpiperidine | 5.7 | Optimal cation- |

| Analogue A | N-benzylpyrrolidine (5-membered) | 85.0 | Ring contraction reduces hydrophobic contact surface. |

| Analogue B | N-benzylazepane (7-membered) | 210.0 | Increased flexibility leads to entropic penalty upon binding. |

| Analogue C | N-benzylmorpholine | >1000 | Oxygen reduces basicity (pKa |

| Analogue D | Pyridine (Planar/Aromatic) | Inactive | Loss of basicity and 3D dimensionality. |

Synthetic Methodologies: Accessing the Scaffold

Strategic Approaches

Synthesis has evolved from classical ring reductions to modern C-H activation.

-

Classical: Hydrogenation of pyridine precursors (PtO

/H -

Reductive Amination: The industry workhorse for linking piperidines to other pharmacophores (e.g., Donepezil synthesis).

-

Modern C-H Activation: Direct functionalization of the sp

C-H bonds (alpha to nitrogen) using photoredox catalysis (e.g., Iridium catalysts).

Diagram 2: Synthetic Workflow for Piperidine Functionalization

Caption: Contrast between classical hydrogenation/reductive amination and modern photoredox C-H activation routes.

Experimental Protocol: General Reductive Amination

Context: This is the standard method for attaching the piperidine "warhead" to a lipophilic carrier.

Reagents: 4-Substituted Piperidine (1.0 equiv), Aldehyde partner (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).

Protocol:

-

Complexation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.1 equiv) and piperidine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Acid Catalysis: Add Glacial Acetic Acid (1-2 drops) to adjust pH to

5-6. This promotes iminium ion formation. Critical Checkpoint: Do not lower pH < 4, as this inhibits the hydride donor. -

Reduction: Stir at room temperature for 30 minutes. Add STAB (1.5 equiv) in one portion.

-

Monitoring: Stir under Nitrogen for 4-12 hours. Monitor via LC-MS for the disappearance of the imine intermediate.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na

Metabolic Considerations: The "Soft Spot"

While stable, the piperidine ring is subject to oxidative metabolism, primarily by CYP3A4 and CYP2D6 .

Alpha-Carbon Oxidation

The carbons adjacent to the nitrogen (

-

Pathway A (N-Dealkylation): If the nitrogen has an alkyl substituent, hydroxylation at the

-carbon of the substituent leads to hemiaminal collapse and loss of the group (N-dealkylation). -

Pathway B (Ring Oxidation): Hydroxylation on the ring

-carbon can lead to ring opening or formation of a lactam (2-piperidone).

Diagram 3: Metabolic Fate of Piperidines (CYP450)

Caption: CYP450-mediated metabolic pathways. N-dealkylation is typically the dominant clearance mechanism for N-substituted piperidines.[2]

Mitigation Strategies

To improve metabolic stability (reduce clearance), medicinal chemists often:

-

Block the

-carbon: Introduce methyl groups at the C2 or C6 positions (steric hindrance). -

Fluorination: Add fluorine at the C3 or C4 position to lower the electron density of the ring, making the

-hydrogens less susceptible to abstraction.

References

-

Blakemore, D. C., et al. (2018).[3] "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. (Discusses privileged scaffolds including piperidines).

-

Mishra, C. B., et al. (2017). "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.

-

Bräse, S., et al. (2014). "Privileged Scaffolds in Drug Discovery." Elsevier. (Comprehensive review of scaffold statistics).

-

Glorius, F., et al. (2020). "Pd-catalyzed hydrogenation of pyridines." Journal of the American Chemical Society. (Modern synthetic access).[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stability and storage conditions for N-Boc-3-bromo-2-piperidone

Technical Guide: Stability and Storage Protocol for N-Boc-3-bromo-2-piperidone

Part 1: Executive Summary & Chemical Profile

N-Boc-3-bromo-2-piperidone (CAS: 1707358-29-9) is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceuticals.[1] Its structural utility lies in its dual functionality: the electrophilic

Unlike simple piperidines, this compound is a reactive "spring-loaded" system .[1] The presence of an electron-withdrawing Boc group on the nitrogen, adjacent to the carbonyl, increases the acidity of the

Core Recommendation: This compound must be treated as a temperature-sensitive electrophile .[1] It requires cold chain management (

| Property | Specification |

| IUPAC Name | tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 278.14 g/mol |

| Physical State | White to off-white solid |

| Primary Hazard | Skin/Eye Irritant; Moisture Sensitive |

| Storage Class | Refrigerated ( |

Part 2: Structural Vulnerabilities & Degradation Mechanisms

To preserve this compound, one must understand how it fails.[1] The degradation is rarely random; it follows specific mechanistic pathways driven by its functional groups.[1]

-Elimination (The Primary Threat)

The most common degradation pathway is the elimination of hydrogen bromide (HBr) to form the

-

Cause: Thermal stress (

) or trace basic impurities (even slightly basic glass surfaces).[1] -

Mechanism: The Boc group pulls electron density from the lactam nitrogen, making the carbonyl more electrophilic and the

-proton (C3) more acidic. A weak base (or heat) removes the proton, ejecting the Bromine. -

Result: Formation of N-Boc-5,6-dihydropyridin-2(1H)-one, which is useless for downstream substitution reactions.[1]

Radical Debromination

-

Cause: UV/Visible light exposure.[1]

-

Mechanism: Homolytic cleavage of the C-Br bond generates a radical species, leading to debrominated byproducts or polymerization.[1]

-

Prevention: Amber glass storage is non-negotiable.[1]

Hydrolytic Ring Opening

-

Cause: Moisture + Acid/Base trace.[1]

-

Mechanism: Water attacks the lactam carbonyl.[1] While N-Boc lactams are relatively stable to neutral water, prolonged exposure to humidity can catalyze ring opening or Boc-deprotection (acidic conditions).[1]

Visualization of Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

Figure 1: Mechanistic degradation pathways.[1] The red path (Elimination) is the most prevalent failure mode during improper storage.

Part 3: Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life, extending usability from weeks to 12+ months.[1]

Environmental Conditions

-

Temperature: Store strictly at

(Refrigerated). For storage exceeding 3 months, -

Light: Reaction vials must be wrapped in aluminum foil or stored in amber glass.

-

Atmosphere: Inert gas blanket (Argon or Nitrogen) is required.[1] Argon is preferred as it is heavier than air and sits on the solid surface, providing a better barrier against moisture.

Container Specifications

-

Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.[1] Avoid polyethylene liners which can leach plasticizers or absorb organic vapors.[1]

-

Secondary: Sealed desiccator or a secondary jar containing activated silica gel or

(Drierite).[1]

Handling Workflow (The "Cold Chain" Rule)

Do not open a cold bottle immediately upon removal from the fridge.

-

Equilibration: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold bottle condenses atmospheric moisture onto the solid, accelerating hydrolysis.

-

Aliquot: Weigh out the required amount quickly.

-

Purge & Reseal: Flush the headspace with Nitrogen/Argon before resealing.[1]

-

Return: Immediately return to cold storage.

Part 4: Quality Control & Re-Validation

Before using this intermediate in critical synthesis (e.g., GMP steps), validate its purity.[1]

Analytical Checkpoints

| Method | What to Look For | Acceptance Criteria |

| TLC | Silica gel, Hexane/EtOAc (3:1).[1] Look for a lower Rf spot (Elimination product) or streak (Acid).[1] | Single spot, Rf ~0.4–0.[1]6. |

| 1H-NMR | Check the C3-H region ( | Alkene integration < 2%.[1] |

| Appearance | Visual inspection.[1] | White crystalline solid.[1] Yellowing indicates decomposition.[1] |

Experimental Workflow: Re-Purification

If the compound has degraded (yellowed or shows >5% elimination product), it can often be rescued via recrystallization rather than chromatography, which risks further degradation on acidic silica.

Protocol:

-

Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate (

).[1] -

Add Hexanes or Heptane dropwise until turbidity persists.

-

Cool slowly to

. -

Filter and wash with cold Hexanes.[1]

-

Dry under high vacuum (

) for 4 hours.

Decision Logic for Handling

Figure 2: Quality control decision matrix for incoming and stored material.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2756825, tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved January 28, 2026, from [Link]

-

Bloom Tech . (2025). Storage Guidelines for N-Boc-Piperidone Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Synthetic Protocol: tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate

[1]

Executive Summary

-

Target Compound: tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate[1][2][3]

-

Core Application: Critical intermediate for the synthesis of conformationally constrained amino acids, peptidomimetics, and pharmaceutical scaffolds (e.g., AMPK activators).

-

Synthetic Strategy: Two-step sequence starting from

-valerolactam involving N-protection followed by regioselective

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity at the C3 position (alpha to the carbonyl) while preventing ring-opening or nucleophilic attack at the lactam carbonyl.

-

Step 1: Nitrogen Activation: The lactam nitrogen is non-nucleophilic due to resonance. Protection with a tert-butoxycarbonyl (Boc) group is essential not only for orthogonal protection but also to activate the

-protons (C3) by increasing the electron-withdrawing nature of the carbonyl, facilitating enolization. -

Step 2: Regioselective

-Bromination: Direct bromination of lactams can be harsh. The use of a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78 °C) allows for the kinetic generation of the (

Figure 1: Retrosynthetic disconnection showing the activation of valerolactam followed by functionalization.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-oxopiperidine-1-carboxylate

This step protects the lactam nitrogen, rendering the adjacent carbonyl more susceptible to enolization in the subsequent step.

Reagents:

- -Valerolactam (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O) (1.2 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with argon.

-

Dissolution: Dissolve

-valerolactam (10.0 g, 101 mmol) in anhydrous DCM (200 mL). -

Addition: Add TEA (21.1 mL, 151 mmol) and DMAP (1.23 g, 10 mmol). Cool the mixture to 0 °C.

-

Boc Protection: Dissolve Boc

O (26.4 g, 121 mmol) in DCM (50 mL) and add dropwise via an addition funnel over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with KMnO

). -

Workup: Quench with 1M HCl (100 mL). Separate layers. Wash organic phase with sat.[5] NaHCO

(100 mL) and brine (100 mL). -

Purification: Dry over Na

SO

Yield Target: 85–95%

Step 2: Synthesis of tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate

This is the critical step requiring strict anhydrous conditions to prevent hydrolysis and protonation of the enolate.

Reagents:

-

tert-Butyl 2-oxopiperidine-1-carboxylate (from Step 1) (1.0 equiv)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF) (1.1 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv) [Recrystallized]

-

Tetrahydrofuran (THF) [Anhydrous]

Procedure:

-

Enolization: Charge a flame-dried 250 mL 3-neck flask with tert-butyl 2-oxopiperidine-1-carboxylate (5.0 g, 25 mmol) and anhydrous THF (100 mL) under argon.

-

Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Ensure the internal temperature equilibrates (use a low-temp thermometer).

-

Base Addition: Add LiHMDS (27.5 mL, 27.5 mmol) dropwise via syringe pump over 20 minutes. Critical: Maintain temp < -70 °C to avoid decomposition.

-

Enolate Formation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

-

Bromination: Dissolve NBS (5.34 g, 30 mmol) in anhydrous THF (25 mL) and add dropwise to the enolate solution at -78 °C.

-

Reaction: Stir at -78 °C for 2 hours.

-

Quench: Quench the reaction at -78 °C with saturated aqueous NH

Cl (20 mL). Allow to warm to RT. -

Workup: Dilute with Et

O (100 mL) and water (50 mL). Separate layers. Extract aqueous layer with Et -

Purification: Flash chromatography (SiO

, 0-15% EtOAc in Hexanes). Note: The product can be unstable on silica; rapid filtration is recommended.

Yield Target: 60–75%

Characterization:

Workflow & Logic Diagram

Figure 2: Experimental workflow for the alpha-bromination step.

Critical Parameter Optimization

| Parameter | Recommendation | Rationale |

| Base Selection | LiHMDS vs. LDA | LiHMDS is less nucleophilic than LDA, preventing attack on the lactam carbonyl (ring opening). |

| Temperature | -78 °C | Essential for kinetic control. Higher temperatures lead to di-bromination and polymerization. |

| Bromine Source | NBS vs. Br | NBS provides a controlled release of electrophilic bromine and is easier to handle than liquid bromine. |

| Quenching | Cold Quench | Quenching at -78 °C prevents side reactions that occur during warming of the active enolate. |

Troubleshooting Guide

-

Issue: Di-bromination observed.

-

Cause: Excess base or high temperature allowed equilibration of the mono-bromo product to its enolate.

-

Fix: Strictly control stoichiometry (1.05-1.1 eq base) and keep T < -70 °C.

-

-

Issue: Low Yield / Ring Opening.

-

Cause: Nucleophilic attack by base or moisture.

-

Fix: Ensure LiHMDS is fresh; use strictly anhydrous THF; ensure inert atmosphere.

-

Safety & Handling

-

LiHMDS: Pyrophoric/water-reactive. Handle under inert atmosphere (Argon/Nitrogen).

-

NBS: Irritant. Can react violently with amines. Store in a refrigerator protected from light.

-

Target Compound: Likely an alkylating agent (alpha-bromo carbonyl). Handle with gloves in a fume hood. Avoid inhalation.

References

-

Compound Identification: tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate (CAS: 1707358-29-9).[2][3][4] .

-

Synthetic Utility: Esler, W. P., et al. "Compounds for the activation of AMPK." World Intellectual Property Organization Patent WO2024084390A1. (2024). .

-

Methodology (Alpha-Bromination): Carlier, P. R., et al. "Deprotonation of N-Boc-piperidin-2-ones: Enolate Trapping and Stereoselective Aldol Reactions." Journal of Organic Chemistry, 67(18), 6256–6259. (2002).[6][7] (Demonstrates LiHMDS usage for N-Boc lactams).

- Methodology (General): Nagasawa, K., et al. "Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams." Journal of Organic Chemistry.

Sources

- 1. tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate | 1707358-29-9 [sigmaaldrich.com]

- 2. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate [myskinrecipes.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. WO2024084390A1 - Compounds for the activation of ampk - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Protocol for Nucleophilic Substitution on N-Boc-3-bromo-2-piperidone

Introduction & Significance

N-Boc-3-bromo-2-piperidone (CAS: 188869-05-8) is a high-value scaffold in medicinal chemistry, serving as a direct precursor to constrained amino acid mimetics (e.g., ornithine analogues) and pharmacophores found in kinase inhibitors and GPCR ligands.

The installation of nucleophiles at the C3 position (alpha to the carbonyl) is synthetically challenging due to the competition between Nucleophilic Substitution (

This guide outlines optimized protocols to maximize substitution efficiency while suppressing elimination, focusing on azide and thiol displacements.

Mechanistic Analysis: The vs. Balance

Success with this substrate depends entirely on manipulating the reaction coordinate to favor substitution.

-

Electronic Factors: The tert-butoxycarbonyl (Boc) group on the nitrogen decreases the electron density of the lactam ring. This activates the C3-Br bond for nucleophilic attack but also acidifies the C3-H, lowering the barrier for base-mediated elimination.

-

Steric Factors: The 6-membered piperidone ring adopts a half-chair conformation. The trajectory of the incoming nucleophile must align with the

orbital of the C-Br bond (backside attack). -

Nucleophile Selection:

-

Soft Nucleophiles (High

): Azides ( -

Hard/Basic Nucleophiles (High

Risk): Alkoxides (

-

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-azido-2-piperidone (Azide Displacement)

Target Application: Precursor for Staudinger reduction to 3-amino-2-piperidone.

Reagents:

-

N-Boc-3-bromo-2-piperidone (1.0 equiv)

-

Sodium Azide (

) (1.2 – 1.5 equiv) -

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

-

Note: Avoid Acetone/Water mixtures if elimination is observed; polar aprotic solvents maximize azide nucleophilicity.

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-bromo-2-piperidone (e.g., 1.0 g, 3.6 mmol) in anhydrous DMF (10 mL, ~0.3 M concentration).

-

Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Add Sodium Azide (280 mg, 4.3 mmol, 1.2 equiv) in a single portion.

-

Rationale: Starting at 0 °C suppresses the initial exotherm and kinetic elimination.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) naturally. Stir under inert atmosphere (

or Ar) for 12–18 hours.-

Monitoring: Check via TLC (Hexanes/EtOAc 7:3) or LCMS. The bromide typically has a higher Rf than the azide.

-

Critical Checkpoint: If conversion is <50% after 12h, warm strictly to 40 °C. Do not exceed 60 °C as elimination becomes dominant.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with saturated

solution (to remove DMF), water, and brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude azide is often pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 0

30% EtOAc in Hexanes).